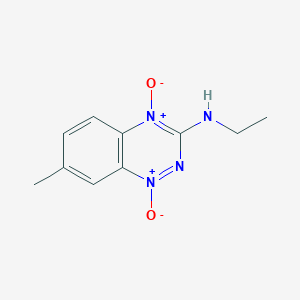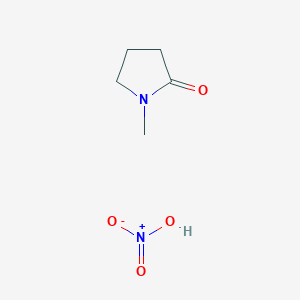
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines an amino acid derivative with a hydrazinylmethylideneamino group, making it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the amino acid derivative, followed by the introduction of the hydrazinylmethylideneamino group. Common reagents used in these reactions include amino acids, hydrazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methionine: An essential amino acid with a similar sulfur-containing structure.
Cysteine: Another sulfur-containing amino acid with distinct biochemical properties.
Hydrazine derivatives: Compounds with similar hydrazinylmethylideneamino groups used in various chemical reactions.
Uniqueness
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid is unique due to its combination of an amino acid derivative and a hydrazinylmethylideneamino group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
923060-90-6 |
|---|---|
Molekularformel |
C8H18N4O4S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid |
InChI |
InChI=1S/C5H11NO2S.C3H7N3O2/c1-9-3-2-4(6)5(7)8;4-6-2-5-1-3(7)8/h4H,2-3,6H2,1H3,(H,7,8);2H,1,4H2,(H,5,6)(H,7,8)/t4-;/m0./s1 |
InChI-Schlüssel |
XQRBQOGNUJFZOZ-WCCKRBBISA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)N.C(C(=O)O)N=CNN |
Kanonische SMILES |
CSCCC(C(=O)O)N.C(C(=O)O)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)

![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)






